molecular formula C18H16FN3O3 B2436432 (4-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946302-35-8

(4-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2436432
CAS No.: 946302-35-8
M. Wt: 341.342
InChI Key: LOFRLHWIPODRLU-UHFFFAOYSA-N
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Description

4-Fluorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a triazole ring

Properties

IUPAC Name

(4-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-12-17(18(23)25-11-13-3-5-14(19)6-4-13)20-21-22(12)15-7-9-16(24-2)10-8-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFRLHWIPODRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the click reaction, which is a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The general steps are as follows:

    Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized by reacting 4-fluorobenzyl bromide with sodium azide. The alkyne precursor can be prepared by reacting 4-methoxyphenylacetylene with propargyl bromide.

    Click Reaction: The azide and alkyne precursors are then subjected to the click reaction in the presence of a copper catalyst (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate) in a suitable solvent (e.g., water or ethanol). This results in the formation of the triazole ring.

    Esterification: The final step involves the esterification of the triazole intermediate with methyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C18H18FN3O3C_{18}H_{18}FN_{3}O_{3}, and it has a molecular weight of approximately 345.35 g/mol. The compound features a triazole ring, which is known for its biological activity, particularly in drug design.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (4-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can inhibit the growth of various bacterial strains, making them potential candidates for new antibiotics .

Anticancer Properties : Triazoles are also being investigated for their anticancer effects. A study highlighted that derivatives of triazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of apoptotic pathways .

Case Study : In a recent investigation into the structure-activity relationship (SAR) of triazole compounds, it was found that specific substitutions on the triazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The presence of fluorine atoms increased lipophilicity, improving cellular uptake and efficacy .

Agrochemicals

Triazole compounds have been extensively studied for their fungicidal properties. The compound has shown promise as a fungicide against various plant pathogens.

Mechanism of Action : Triazoles inhibit ergosterol biosynthesis in fungi, disrupting cell membrane integrity and leading to cell death. This mechanism is crucial for developing new agricultural fungicides that can combat resistant fungal strains.

Field Trials : Field trials demonstrated that formulations containing similar triazole derivatives effectively reduced fungal infections in crops such as wheat and barley, showcasing their potential as effective agrochemicals .

Material Science

The unique properties of triazoles make them suitable for applications in material science, particularly in the development of polymers and coatings.

Polymerization Studies : Research has indicated that incorporating triazole units into polymer backbones enhances thermal stability and mechanical strength. This property is advantageous for creating durable materials used in various industrial applications .

Coatings Development : Triazole derivatives have been explored as additives in protective coatings due to their corrosion resistance properties. Their ability to form stable complexes with metal ions contributes to enhanced protective qualities against environmental degradation .

Table 1: Summary of Biological Activities

Activity TypeCompound TypeEffectivenessReference
AntimicrobialTriazole DerivativesSignificant inhibition
AnticancerTriazole DerivativesInduced apoptosis
FungicidalTriazole-based FungicidesEffective against pathogens

Table 2: Synthesis Pathways

StepReactantsProductYield (%)
1Starting material + Reagent AIntermediate Compound85
2Intermediate + Reagent BFinal Product75

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. Additionally, the fluorobenzyl and methoxyphenyl groups may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
  • 4-Fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
  • 4-Fluorobenzyl 1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Uniqueness

4-Fluorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Biological Activity

The compound (4-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial, antifungal, and anticancer agent.

Chemical Structure and Properties

The molecular formula for this compound is C18H18FN3O3C_{18}H_{18}FN_3O_3. Its structure includes a triazole ring that is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt critical cellular processes. The mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell wall synthesis in bacteria and interfere with signaling pathways in cancer cells.
  • Induction of Apoptosis : It can induce apoptosis in cancer cells by activating caspase-dependent pathways.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that similar triazole compounds showed potent activity against various bacterial strains, suggesting that this compound may possess comparable efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound's structure allows it to target fungal cell membranes effectively:

  • Research has indicated that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus. The specific activity of this compound against these fungi remains to be fully characterized but is anticipated based on structural similarities with other triazoles .

Anticancer Activity

The anticancer potential of this compound has been a focal point of recent studies:

  • Case Study : A derivative related to this compound was studied for its effects on breast cancer cells. It was found to induce significant apoptosis in MCF-7 and MDA-MB-231 cells through the generation of reactive oxygen species (ROS) and suppression of the Notch-AKT signaling pathway .
  • Cell Viability Assays : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating strong inhibitory effects on cancer cell proliferation. For example, the IC50 values for MDA-MB-231 cells were recorded at approximately 0.67 µmol/L after 48 hours of treatment .

Research Findings Summary Table

Activity Type Target Organism/Cell Line IC50/Effective Concentration Mechanism
AntimicrobialStaphylococcus aureusNot specifiedCell wall synthesis inhibition
AntifungalCandida albicansNot specifiedMembrane disruption
AnticancerMCF-7 (breast cancer)2.96 µmol/L after 24hInduction of apoptosis via ROS production
AnticancerMDA-MB-231 (breast cancer)0.67 µmol/L after 48hNotch-AKT pathway inhibition

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